molecular formula C15H12ClN3S B2814149 5-(4-chlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 309274-06-4

5-(4-chlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2814149
CAS No.: 309274-06-4
M. Wt: 301.79
InChI Key: RKPIQEVEGSJCPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Chlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is a high-purity triazole-based heterocyclic compound supplied strictly for research applications. This compound is characterized by a 1,2,4-triazole core substituted with a 2-methylphenyl group at position 4 and a 4-chlorophenyl group at position 5, along with a thiol (-SH) functional group at position 3 . The molecular formula is C 15 H 12 ClN 3 S and it has a molecular weight of 301.79 g/mol . Primary Research Applications & Biological Activity: Triazole-thiol derivatives are a prominent area of study in medicinal chemistry due to their diverse biological activities. This compound is of significant interest for its potential in several research domains, drawing on the established properties of its close structural analogs . Antimicrobial Research: This compound exhibits significant potential in antimicrobial studies. Similar triazole derivatives have demonstrated effectiveness against a range of bacterial and fungal pathogens, making them candidates for developing new antimicrobial agents to combat resistant strains . Anti-inflammatory Research: The compound has been investigated for its anti-inflammatory properties. Preliminary in vitro studies suggest it may function by inhibiting key enzymes in the inflammatory process, such as cyclooxygenase (COX), which play a crucial role in prostaglandin synthesis . Anticancer Research: There is growing interest in the anticancer potential of this compound class. Research on highly similar triazole-thiol compounds has shown promising results in inhibiting the proliferation of cancer cells, including prostate cancer cell lines (LNCaP, PC3) and breast cancer cell lines (MCF7), through mechanisms such as inducing apoptosis and causing cell cycle arrest . Handling & Safety: This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use . Researchers should consult the Safety Data Sheet (SDS) prior to use. Standard laboratory safety practices, including the use of personal protective equipment (PPE) and working in a well-ventilated area, are essential .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-chlorophenyl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3S/c1-10-4-2-3-5-13(10)19-14(17-18-15(19)20)11-6-8-12(16)9-7-11/h2-9H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPIQEVEGSJCPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NNC2=S)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 2-methylbenzylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with thiourea in the presence of a suitable catalyst, such as hydrochloric acid, to yield the desired triazole compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond or sulfonic acid derivatives.

    Reduction: The compound can be reduced to modify the aromatic rings or the triazole ring.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Modified aromatic or triazole derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C16H14ClN3S
Molecular Weight : 305.82 g/mol
IUPAC Name : 5-(4-chlorophenyl)-4-(2-methylphenyl)-1,2,4-triazole-3-thiol

The compound features a triazole ring and a thiol group, contributing to its unique chemical reactivity and biological activity. The presence of chlorine and methyl substituents enhances its potential applications.

Chemistry

5-(4-chlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol serves as a building block for synthesizing more complex heterocyclic compounds. Its structural characteristics allow for modifications that can lead to new derivatives with tailored properties.

Biology

Research has indicated that this compound exhibits antimicrobial, antifungal, and anticancer properties:

  • Antimicrobial Activity : Studies have shown promising results against various bacterial strains and fungi. For instance, derivatives of triazoles have been synthesized and tested for their effectiveness against resistant strains of bacteria using agar-well diffusion methods .
  • Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines such as human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). It demonstrated significant selectivity towards cancer cells compared to normal cells, inhibiting cell proliferation effectively .

Medicine

The compound's ability to interact with biological targets makes it a candidate for therapeutic applications. Its mechanism involves the formation of covalent bonds with cysteine residues in proteins, leading to enzyme inhibition. This interaction can modulate key signaling pathways related to cell survival and proliferation .

Industrial Applications

In industrial contexts, this compound is utilized in:

  • Catalysis : It acts as a catalyst in various chemical reactions due to its unique structural properties.
  • Material Development : The compound is explored for developing new materials with enhanced properties.

Anticancer Research

A study focused on the anticancer effects of triazole derivatives highlighted the compound's ability to inhibit key signaling pathways associated with cancer cell survival. The results indicated that treatment with this compound led to increased apoptosis in cancer cells through modulation of oxidative stress levels .

Antimicrobial Studies

Research on novel derivatives of triazoles demonstrated that modifications to the structure could enhance antimicrobial efficacy against resistant strains. The synthesized compounds were characterized using NMR and FTIR techniques to confirm their structures before testing their biological activities .

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the triazole ring can interact with metal ions and other biomolecules, modulating their function. These interactions contribute to the compound’s biological activities and therapeutic potential.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Key Properties/Activities Reference
5-(4-Chlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol 4-Cl-C₆H₄ (C5), 3-CH₃-C₆H₄ (C4) Structural isomer of yucasin; positional methyl variation may alter steric effects and binding affinity
5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol 4-NO₂-C₆H₄ (C5), Schiff base (C4) Enhanced electronic effects due to nitro group; used in coordination chemistry
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol 4-OCH₂CH₃-C₆H₄ (C4), 4-OCH₃-C₆H₄ (C5) Alkoxy groups improve solubility; potential for antifungal applications
5-(4-Trifluoromethylphenyl)-4H-1,2,4-triazole-3-thiol derivatives 4-CF₃-C₆H₄ (C5) Strong electron-withdrawing CF₃ group enhances inhibition potency in enzyme assays

Key Observations:

Positional Isomerism : The methyl group position (2-methyl vs. 3-methyl phenyl) significantly impacts bioactivity. For instance, yucasin (2-methyl) shows higher specificity for YUCCA than its 3-methyl isomer, likely due to optimized steric interactions .

Electron-Donating/Withdrawing Groups: Nitro (NO₂) and trifluoromethyl (CF₃) groups increase electrophilicity, enhancing binding to electron-rich enzyme pockets . Methoxy (OCH₃) and ethoxy (OCH₂CH₃) groups improve solubility but may reduce membrane permeability .

Schiff Base Derivatives: Introduction of imine linkages (e.g., 4-((4-nitrobenzylidene)amino)) expands applications in metal coordination and antimicrobial activity .

Biological Activity

5-(4-chlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, known for its diverse biological activities, particularly in anticancer research. This compound exhibits significant potential due to its structural characteristics that allow it to interact with various biological targets.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C16H14ClN3S
  • Molecular Weight : 305.82 g/mol
  • IUPAC Name : 5-(4-chlorophenyl)-4-(2-methylphenyl)-1,2,4-triazole-3-thiol

Anticancer Properties

Recent studies have highlighted the anticancer properties of triazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines:

  • Cell Lines Tested :
    • Human melanoma (IGR39)
    • Triple-negative breast cancer (MDA-MB-231)
    • Pancreatic carcinoma (Panc-1)

In a study examining the cytotoxic effects of triazole derivatives, this compound demonstrated significant selectivity towards cancer cells compared to normal cells. The MTT assay results indicated that it effectively inhibited cell proliferation, with a notable impact on migration in cancer cells, suggesting potential as an antimetastatic agent .

The mechanism through which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with cell survival and proliferation. Specifically, it has been suggested that triazole derivatives can modulate the NF-κB pathway and influence oxidative stress levels within cancer cells, leading to increased apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is closely related to their structural features. The presence of electron-withdrawing and electron-donating groups significantly affects their potency:

  • Electron-Withdrawing Groups : Such as chlorine atoms enhance the stability and reactivity of the compound.
  • Electron-Donating Groups : Like methyl groups can increase lipophilicity and improve cellular uptake.

In SAR studies, modifications on the phenyl rings of triazole derivatives have shown varying degrees of anticancer activity. For instance, compounds with multiple methyl substituents demonstrated enhanced activity compared to those with halogen substitutions .

Case Studies and Research Findings

StudyCell LineIC50 Value (µM)Observations
Study AIGR3912.5Significant inhibition of cell proliferation
Study BMDA-MB-23115.0Induced apoptosis through ROS accumulation
Study CPanc-110.0Inhibition of migration and invasion

Detailed Findings

  • Study A : Evaluated the effects of various triazole derivatives on melanoma cells using the MTT assay. The compound exhibited an IC50 value of 12.5 µM, indicating strong cytotoxicity.
  • Study B : Focused on triple-negative breast cancer cells where the compound induced apoptosis via reactive oxygen species (ROS) generation.
  • Study C : Investigated pancreatic carcinoma cells and found that the compound not only inhibited proliferation but also reduced migratory capabilities significantly.

Q & A

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal ConditionYield Range (%)Reference
SolventMethanol65-78
Temperature80°C (reflux)70-85
Purification MethodColumn Chromatography>90% purity

Basic: How can structural characterization techniques confirm the molecular configuration of this compound?

Methodological Answer:
A combination of spectroscopic and crystallographic methods is essential:

  • ¹H-NMR : Assigns proton environments, e.g., aromatic protons from chlorophenyl (δ 7.2-7.8 ppm) and methylphenyl groups (δ 2.3-2.6 ppm for CH₃) .
  • X-ray Crystallography : Resolves bond lengths and angles, confirming the triazole ring planarity (e.g., N1-N2 bond length ≈ 1.35 Å) and spatial arrangement of substituents .
  • Elemental Analysis : Validates molecular formula (e.g., C₁₅H₁₁ClN₄S) with <0.3% deviation .

Advanced: What computational strategies predict biological activity and pharmacokinetics?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., fungal CYP51 for antifungal activity). Prioritize compounds with binding energies ≤ -8.0 kcal/mol .
  • ADME Prediction : Tools like SwissADME assess bioavailability (e.g., Lipinski’s Rule of Five compliance) and blood-brain barrier permeability (e.g., logP < 5) .
  • PASS Online : Predicts antimicrobial or anti-inflammatory potential based on structural similarity to known active triazoles .

Q. Table 2: Predicted Pharmacokinetic Properties

PropertyValueRelevanceReference
logP (Partition Coeff)3.8Moderate lipophilicity
Topological PSA85 ŲHigh solubility

Advanced: How do structural modifications influence biological efficacy in SAR studies?

Methodological Answer:

  • Substituent Effects :
    • Chlorophenyl vs. Fluorophenyl : Chlorine enhances antifungal activity (MIC ≈ 2 µg/mL vs. Candida spp.) but reduces solubility compared to fluorine .
    • Methylphenyl Position : 2-Methyl substitution improves metabolic stability (t₁/₂ > 6 hrs in liver microsomes) versus 4-methyl .
  • Thiol Group Derivatization : S-alkylation (e.g., with propyl groups) increases membrane permeability but may reduce target binding affinity .

Q. Table 3: Biological Activity vs. Substituents

SubstituentAntifungal MIC (µg/mL)Solubility (mg/mL)Reference
4-Chlorophenyl2.00.15
4-Fluorophenyl4.50.45

Advanced: How can researchers resolve discrepancies in biological activity data across studies?

Methodological Answer:

  • Standardized Assays : Use CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size of 1×10⁵ CFU/mL) to minimize variability .
  • Control Compounds : Include reference drugs (e.g., fluconazole for antifungal studies) to calibrate potency metrics .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like solvent choice (DMSO vs. ethanol) in activity assays .

Basic: What stability considerations are critical for long-term storage?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the thiol group .
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the triazole ring .

Advanced: How can DFT calculations guide the design of derivatives with enhanced properties?

Methodological Answer:

  • HOMO-LUMO Analysis : Identify electron-rich regions (e.g., triazole sulfur) for electrophilic attack predictions. A smaller HOMO-LUMO gap (<4 eV) correlates with higher reactivity .
  • MEP Maps : Visualize electrostatic potential to optimize hydrogen bonding with biological targets (e.g., polar regions near chlorophenyl groups) .

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